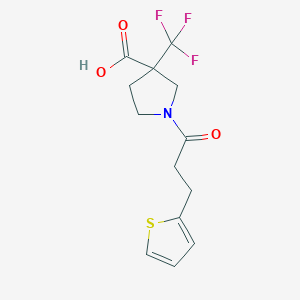![molecular formula C15H18N2O3 B7577127 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid, also known as IPA-3, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the Rho GTPase family of proteins, which are involved in cell signaling pathways and play a crucial role in various cellular processes.
Mechanism of Action
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid inhibits the activity of Rho GTPases by binding to a specific site on the proteins, preventing them from interacting with downstream effectors. This leads to a disruption of the signaling pathways that are involved in cell migration, invasion, and proliferation. The exact mechanism of action of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is still being studied, but it is believed to involve a conformational change in the Rho GTPase proteins that prevents them from interacting with their downstream effectors.
Biochemical and Physiological Effects:
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration, invasion, and proliferation. In addition, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In non-cancer cells, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is a small molecule inhibitor, which makes it easy to synthesize and modify for specific applications. However, one limitation of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is not very selective for Rho GTPases, and may also inhibit the activity of other proteins. This can make it difficult to study the specific effects of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid on Rho GTPase signaling pathways.
Future Directions
There are several future directions for research on 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. One area of interest is the development of more selective inhibitors of Rho GTPases, which would allow for a more precise study of the effects of these proteins on cellular processes. Another area of interest is the development of combination therapies that target multiple signaling pathways, which may be more effective in treating cancer and other diseases. Finally, there is also interest in studying the potential of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid in combination with other drugs, such as chemotherapy agents, to enhance their efficacy and reduce side effects.
Synthesis Methods
The synthesis of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid involves several steps, starting with the reaction of 1H-indole-6-carboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with 3-bromo-propionyl chloride to yield the desired product, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are involved in the regulation of cell migration, invasion, and proliferation. This makes 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid a promising candidate for the development of cancer therapeutics, as cancer cells often exhibit abnormal Rho GTPase activity. In addition, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has also been studied for its potential in treating other diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)17(8-6-14(18)19)15(20)12-4-3-11-5-7-16-13(11)9-12/h3-5,7,9-10,16H,6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWIEGWDNVOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)

![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)


![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)

![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)
![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)


![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)